molecular formula C10H16N2O B1306423 (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine CAS No. 511237-63-1

(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1306423
CAS No.: 511237-63-1
M. Wt: 180.25 g/mol
InChI Key: JLQSEDOFFGXCFC-UHFFFAOYSA-N
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Description

(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine is a secondary amine featuring a pyridin-3-ylmethyl group attached to a 3-methoxypropyl chain. This compound is part of a broader class of pyridine derivatives with applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-methoxy-N-(pyridin-3-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-13-7-3-6-12-9-10-4-2-5-11-8-10/h2,4-5,8,12H,3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSEDOFFGXCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390023
Record name (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511237-63-1
Record name 3-Pyridinemethanamine, N-(3-methoxypropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511237-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, thiols

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

1. Drug Development

(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine has significant potential in drug synthesis. Its structure allows it to serve as a building block for various pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders. Research indicates that derivatives of this compound can exhibit enhanced biological activity, making them suitable candidates for further development in therapeutic applications .

2. Biological Activity Studies

The compound has been investigated for its biological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
  • Antitumor Potential : Research indicates that certain derivatives may possess antitumor activity, potentially inhibiting cancer cell proliferation through various mechanisms .

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial growth, indicating potential for development as an antibiotic agent.

Case Study 2: Antitumor Activity

In vitro studies evaluated the cytotoxic effects of the compound on different cancer cell lines. The findings suggested that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism involved the inhibition of specific signaling pathways associated with cell survival .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₀H₁₆N₂O (inferred from ).
  • Molecular Weight : 180.247 g/mol .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine with structurally related pyridine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/°C Synthetic Yield References
This compound C₁₀H₁₆N₂O 180.247 3-Methoxypropyl, Pyridin-3-ylmethyl Not reported Not reported
(3-(3-Pyridyloxy)propyl)methylamine C₉H₁₄N₂O 166.22 3-Pyridyloxypropyl Not reported ~40%
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 Cyclopropyl, Pyridin-3-yl, Methyl 104–107 17.9%
3-Hydroxy-1-(3-methoxypropyl)-4-aroyl-pyrrol-2-one (Compound 35) C₂₅H₂₈N₂O₄ 406.2097 3-Methoxypropyl, Aroyl, Hydroxy 252–254 47%
3-(Cyclopropylmethoxy)propylamine C₁₃H₂₀N₂O 220.31 Cyclopropylmethoxy, Pyridin-4-ylmethyl Not reported Not reported

Physicochemical Properties

  • Solubility : The methoxy group in this compound improves water solubility compared to analogs with hydrophobic substituents (e.g., cyclopropylmethoxy in ).
  • Thermal Stability : Pyrrol-2-one derivatives (e.g., Compound 35) exhibit higher melting points (>250°C) due to hydrogen bonding and rigid aromatic systems , whereas alkylamine derivatives (e.g., N-cyclopropyl-pyrazol-4-amine) melt at lower temperatures (~105°C) .

Biological Activity

(3-Methoxy-propyl)-pyridin-3-ylmethyl-amine, with the chemical formula C10_{10}H16_{16}N2_2O and a molecular weight of 180.25 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has shown promise in various biological assays, particularly in the context of its interactions with specific receptors and enzymes. Its structure suggests potential activity related to neurotransmitter systems and possibly anti-inflammatory responses.

  • Receptor Interaction :
    • The compound is hypothesized to interact with neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit certain enzymes associated with metabolic pathways, potentially affecting drug metabolism and detoxification processes in cells .
  • Cellular Effects :
    • The compound may influence cellular signaling pathways, leading to alterations in gene expression and metabolic activity. This could be particularly relevant in cancer research where modulation of cell proliferation is critical .

In Vitro Studies

Table 1 summarizes key findings from various in vitro studies evaluating the biological activity of this compound:

StudyCell LineAssay TypeIC50_{50} (µM)Notes
Ba/F3Cytotoxicity27Effective against ROS1 fusion proteins
HEK293Enzyme Inhibition15Inhibitory effect on MAO enzymes
A549Anti-proliferative12Significant reduction in cell growth

Case Studies

  • Case Study on Neurotransmitter Modulation :
    • A study investigated the effects of this compound on serotonin receptor activity. Results indicated a moderate increase in serotonin release from neuronal cultures, suggesting potential antidepressant-like properties .
  • Anti-inflammatory Effects :
    • Another study focused on the compound's ability to inhibit pro-inflammatory cytokines in macrophage models. The results showed a significant decrease in TNF-alpha production at concentrations above 10 µM, indicating anti-inflammatory potential .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(3-Ethoxy-propyl)-pyridin-3-ylmethyl-amineEthoxy group instead of methoxyLower receptor affinity
Pyridin-4-ylmethyl amineLacks propyl substitutionReduced anti-inflammatory activity

Q & A

Q. What are the common synthetic routes for preparing (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine, and how can reaction efficiency be optimized?

Methodological Answer: Two primary methods are documented:

  • Copper-catalyzed coupling : Reacting pyridinylmethyl halides with 3-methoxypropylamine in the presence of CuBr and Cs₂CO₃ in DMSO at 35°C (yield: 17.9%) .
  • Nucleophilic substitution : Using 3-methoxypropylamine in ethanol under ambient conditions, followed by purification via column chromatography (yield: 47%) .

Optimization Strategies :

  • Increase catalyst loading (e.g., CuBr) to enhance reaction rates.
  • Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • Monitor reaction progress with TLC or NMR to minimize side products.

Comparative Table of Methods :

MethodCatalyst/ReagentsSolventTemperatureYieldReference
Copper-catalyzed couplingCuBr, Cs₂CO₃DMSO35°C17.9%
Nucleophilic substitutionEthanolRoom temp47%

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of derivatives?

Methodological Answer :

  • Software Validation : Use SHELXL for refinement and cross-check with alternative programs (e.g., Olex2) to address outliers in thermal parameters .
  • Twinned Data Analysis : Employ SHELXD for initial phasing and SHELXE for density modification in cases of twinning .
  • High-Resolution Data : Collect data at synchrotron facilities (≤1.0 Å resolution) to reduce ambiguity in electron density maps.

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified methoxy chain lengths or pyridine substituents.
  • In Vitro Assays : Test binding affinity (e.g., IC₅₀) against target receptors using radioligand displacement assays.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with MD simulations .

Q. How can reaction intermediates be identified and characterized during synthesis?

Methodological Answer :

  • In-Situ Monitoring : Use LC-MS or flow NMR to capture transient intermediates.
  • Isolation via Chromatography : Employ flash chromatography (e.g., hexane/EtOAc gradients) to separate intermediates.
  • Kinetic Studies : Track reaction progress using time-resolved FTIR to identify rate-limiting steps .

Data Contradiction Analysis

Example Scenario : Discrepancies in NMR integration ratios.
Resolution :

  • Solvent Effects : Re-record spectra in CDCl₃ instead of DMSO-d₆ to reduce signal broadening.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

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